molecular formula C14H22ClNO2 B4409385 N,N-dimethyl-3-(2-prop-2-enoxyphenoxy)propan-1-amine;hydrochloride

N,N-dimethyl-3-(2-prop-2-enoxyphenoxy)propan-1-amine;hydrochloride

Cat. No.: B4409385
M. Wt: 271.78 g/mol
InChI Key: OQRVVWZUXDHICI-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(2-prop-2-enoxyphenoxy)propan-1-amine;hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an allyloxy group attached to a phenoxy ring, which is further connected to a propyl chain ending with a dimethylamine group. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents.

Properties

IUPAC Name

N,N-dimethyl-3-(2-prop-2-enoxyphenoxy)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-4-11-16-13-8-5-6-9-14(13)17-12-7-10-15(2)3;/h4-6,8-9H,1,7,10-12H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRVVWZUXDHICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=CC=C1OCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(2-prop-2-enoxyphenoxy)propan-1-amine;hydrochloride involves several key steps:

    Formation of the Allyloxyphenol Intermediate: The initial step involves the reaction of phenol with allyl bromide in the presence of a base such as potassium carbonate to form allyloxyphenol.

    Etherification: The allyloxyphenol is then reacted with 3-chloropropylamine in the presence of a suitable solvent like dimethylformamide (DMF) to form {3-[2-(allyloxy)phenoxy]propyl}amine.

    Dimethylation: The resulting amine is further reacted with formaldehyde and formic acid in a reductive amination process to introduce the dimethylamine group, yielding {3-[2-(allyloxy)phenoxy]propyl}dimethylamine.

    Hydrochloride Formation: Finally, the free base is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(2-prop-2-enoxyphenoxy)propan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the allyloxy group, to form saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Saturated derivatives of the allyloxy group.

    Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

N,N-dimethyl-3-(2-prop-2-enoxyphenoxy)propan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(2-prop-2-enoxyphenoxy)propan-1-amine;hydrochloride involves its interaction with specific molecular targets. The dimethylamine group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. The phenoxy ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • {3-[2-(methoxy)phenoxy]propyl}dimethylamine hydrochloride
  • {3-[2-(ethoxy)phenoxy]propyl}dimethylamine hydrochloride
  • {3-[2-(propoxy)phenoxy]propyl}dimethylamine hydrochloride

Uniqueness

The presence of the allyloxy group in N,N-dimethyl-3-(2-prop-2-enoxyphenoxy)propan-1-amine;hydrochloride distinguishes it from its analogs. This group imparts unique reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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